4,6-Diphenoxy-2-phenyl-1-benzothiophen-3-amine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with appropriate reagents to introduce the amino, diphenoxy, and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Mechanism of Action
The mechanism of action of 3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-substituted 5-amino-6H-thiazolo[4,5-d]pyrimidine-2,7-dione: Shares structural similarities but differs in the heterocyclic core and substituent positions.
Pyrimido[4,5-d]pyrimidines: Another class of bicyclic compounds with distinct biological activities.
Uniqueness
3-amino-4,6-diphenoxy-2-phenyl-1H-1-benzothiophene-1,1-dione is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C26H19NO4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
1,1-dioxo-4,6-diphenoxy-2-phenyl-1-benzothiophen-3-amine |
InChI |
InChI=1S/C26H19NO4S/c27-25-24-22(31-20-14-8-3-9-15-20)16-21(30-19-12-6-2-7-13-19)17-23(24)32(28,29)26(25)18-10-4-1-5-11-18/h1-17H,27H2 |
InChI Key |
RAGCKOAPKIMICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3S2(=O)=O)OC4=CC=CC=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.